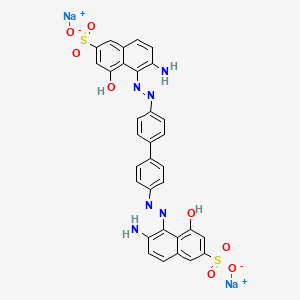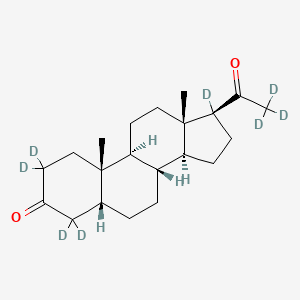
5beta-Dihydro progesterone-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Dihydro Progesterone-d8 is a deuterated form of 5beta-Dihydro Progesterone, a neuroactive steroid metabolite derived from ProgesteroneThis compound interacts with the GABA-A receptor and the glucocorticoid receptor to elicit its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5beta-Dihydro Progesterone-d8 is synthesized from Progesterone by the enzyme 5beta-reductase. The deuterated form involves the incorporation of deuterium atoms at specific positions in the molecule. The synthesis typically involves the reduction of Progesterone using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) for purification and quantification. The process ensures high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5beta-Dihydro Progesterone-d8 undergoes various chemical reactions, including:
Reduction: Conversion of Progesterone to this compound by 5beta-reductase.
Oxidation: Potential oxidation reactions involving the hydroxyl groups in the molecule.
Substitution: Possible substitution reactions at specific positions in the steroid backbone.
Common Reagents and Conditions:
Reduction: Deuterated reducing agents under controlled temperature and pressure.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenating agents or other electrophiles under appropriate conditions.
Major Products Formed:
Reduction: this compound.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
5beta-Dihydro Progesterone-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of steroid metabolites.
Biology: Studied for its role in modulating GABA-A receptor activity and its effects on neuronal function.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, pain, and uterine contractility.
Industry: Utilized in the development of pharmaceuticals and as a research tool in endocrinology.
Mécanisme D'action
5beta-Dihydro Progesterone-d8 acts as a positive allosteric modulator of the GABA-A receptor, albeit with relatively low affinity compared to other progesterone metabolites. It also acts as a negative allosteric modulator of the GABA-A-rho receptor. These interactions result in anesthetic, anxiolytic, and antinociceptive effects. Additionally, it acts as an agonist of the pregnane X receptor, regulating uterine contractility .
Comparaison Avec Des Composés Similaires
5alpha-Dihydroprogesterone: Another metabolite of Progesterone with different receptor affinities and biological effects.
3alpha-Dihydroprogesterone: A metabolite with higher affinity for GABA-A receptors and more potent effects.
Isopregnanolone: A structurally similar compound with distinct pharmacological properties.
Uniqueness: 5beta-Dihydro Progesterone-d8 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise analytical measurements. Its distinct receptor interactions and moderate affinity for GABA-A receptors differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C21H32O2 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13S,14S,17S)-2,2,4,4,17-pentadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1/i1D3,8D2,12D2,17D |
Clé InChI |
XMRPGKVKISIQBV-CXODBWAHSA-N |
SMILES isomérique |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC(C(=O)C4([2H])[2H])([2H])[2H])C)C)C(=O)C([2H])([2H])[2H] |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


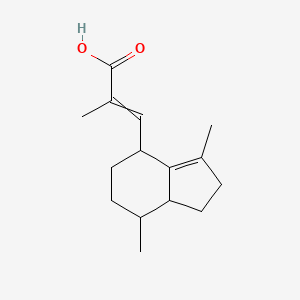
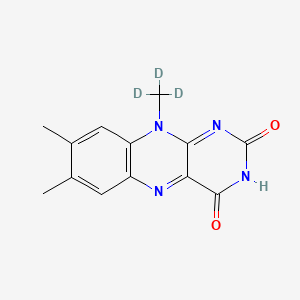
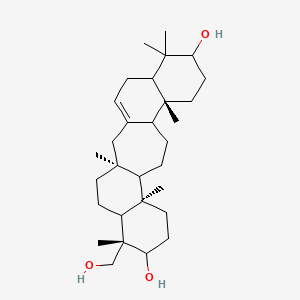
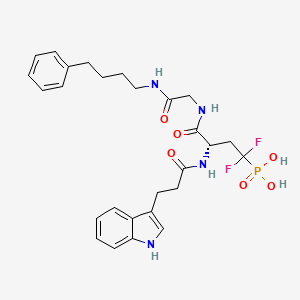

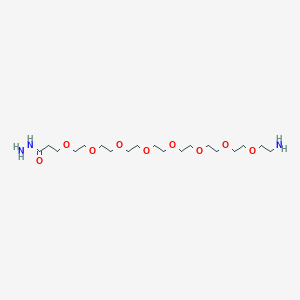

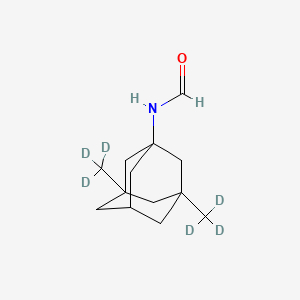
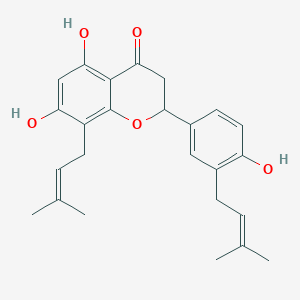



![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
